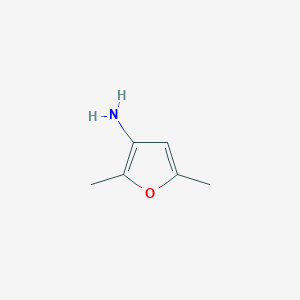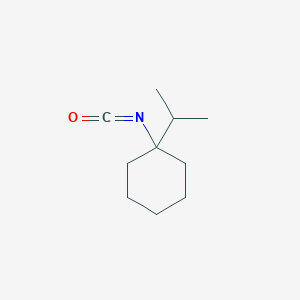
1-Isocyanato-1-(propan-2-yl)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isocyanato-1-(propan-2-yl)cyclohexane is a chemical compound with the molecular formula C10H17NO It is an isocyanate derivative, characterized by the presence of an isocyanate group (-N=C=O) attached to a cyclohexane ring substituted with a propan-2-yl group
Vorbereitungsmethoden
The synthesis of 1-Isocyanato-1-(propan-2-yl)cyclohexane typically involves the reaction of cyclohexylamine with phosgene or its derivatives. The reaction proceeds as follows:
-
Cyclohexylamine Reaction with Phosgene: : Cyclohexylamine reacts with phosgene to form cyclohexyl isocyanate. [ \text{C}6\text{H}{11}\text{NH}_2 + \text{COCl}_2 \rightarrow \text{C}6\text{H}{11}\text{NCO} + 2\text{HCl} ]
-
Substitution Reaction: : The cyclohexyl isocyanate is then subjected to a substitution reaction with isopropyl chloride in the presence of a base to yield this compound. [ \text{C}6\text{H}{11}\text{NCO} + \text{CH}3\text{CHClCH}3 \rightarrow \text{C}{10}\text{H}{17}\text{NO} + \text{HCl} ]
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-Isocyanato-1-(propan-2-yl)cyclohexane undergoes various chemical reactions, including:
-
Hydrolysis: : Reacts with water to form the corresponding amine and carbon dioxide. [ \text{C}{10}\text{H}{17}\text{NCO} + \text{H}2\text{O} \rightarrow \text{C}{10}\text{H}_{17}\text{NH}_2 + \text{CO}_2 ]
-
Addition Reactions: : Reacts with alcohols to form urethanes. [ \text{C}{10}\text{H}{17}\text{NCO} + \text{ROH} \rightarrow \text{C}{10}\text{H}{17}\text{NHCOOR} ]
-
Polymerization: : Can undergo polymerization reactions to form polyurethanes, which are valuable in the production of foams, elastomers, and coatings.
Common reagents used in these reactions include water, alcohols, and catalysts such as dibutyltin dilaurate for polymerization.
Wissenschaftliche Forschungsanwendungen
1-Isocyanato-1-(propan-2-yl)cyclohexane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of urethanes and polyurethanes.
Biology: Investigated for its potential use in bioconjugation techniques, where it can be used to modify biomolecules.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable linkages with various functional groups.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactivity and ability to form durable polymers.
Wirkmechanismus
The mechanism of action of 1-Isocyanato-1-(propan-2-yl)cyclohexane involves the nucleophilic attack on the electrophilic carbon of the isocyanate group. This reaction can proceed through various pathways depending on the nucleophile involved:
Hydrolysis: Water acts as a nucleophile, attacking the carbon of the isocyanate group, leading to the formation of an amine and carbon dioxide.
Alcohol Addition: Alcohols attack the isocyanate group, forming urethanes through the formation of a carbamate intermediate.
These reactions are facilitated by the electron-withdrawing nature of the isocyanate group, which makes the carbon highly electrophilic.
Vergleich Mit ähnlichen Verbindungen
1-Isocyanato-1-(propan-2-yl)cyclohexane can be compared with other isocyanates such as:
Cyclohexyl Isocyanate: Similar structure but lacks the propan-2-yl group, making it less sterically hindered.
Phenyl Isocyanate: Contains a phenyl group instead of a cyclohexane ring, leading to different reactivity and applications.
Methyl Isocyanate: Smaller and more volatile, used in different industrial applications such as pesticide production.
The uniqueness of this compound lies in its combination of a cyclohexane ring and a propan-2-yl group, which imparts specific steric and electronic properties, making it suitable for specialized applications in polymer chemistry and material science.
Eigenschaften
CAS-Nummer |
90977-96-1 |
|---|---|
Molekularformel |
C10H17NO |
Molekulargewicht |
167.25 g/mol |
IUPAC-Name |
1-isocyanato-1-propan-2-ylcyclohexane |
InChI |
InChI=1S/C10H17NO/c1-9(2)10(11-8-12)6-4-3-5-7-10/h9H,3-7H2,1-2H3 |
InChI-Schlüssel |
PHFOIBAZFYYSLT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1(CCCCC1)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


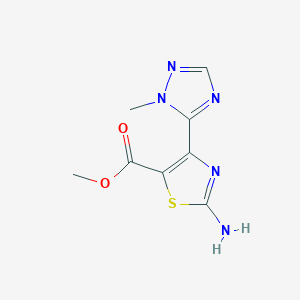
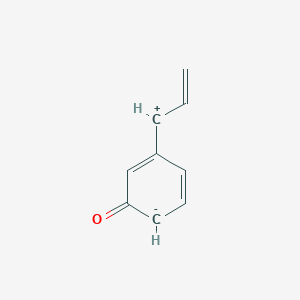
![Phenol, 2-[(ethylimino)methyl]-](/img/structure/B13947282.png)
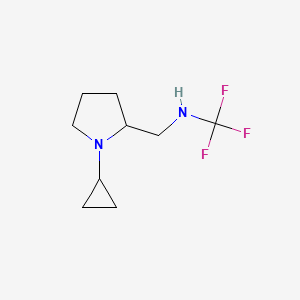
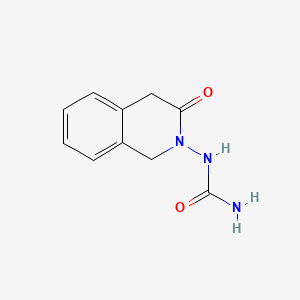
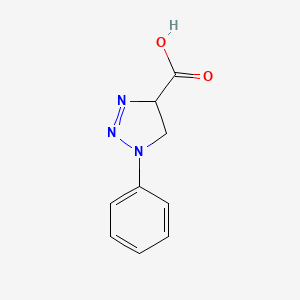
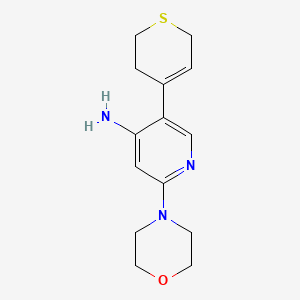
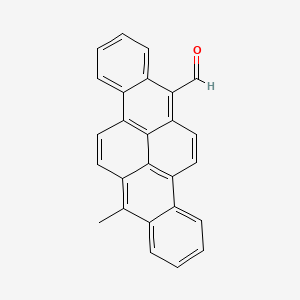
![(6-Methyl-6-azaspiro[3.4]octan-2-yl)methanamine](/img/structure/B13947320.png)
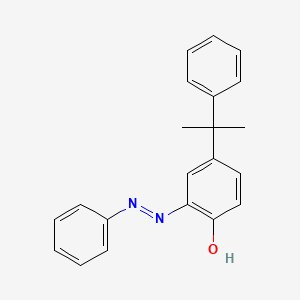
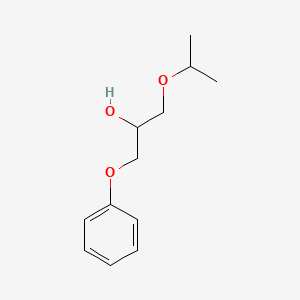

![N-[2-Ethyl-6-(propan-2-yl)phenyl]methanimine](/img/structure/B13947353.png)
